Propham
Description
Historical Context of Propham in Academic Inquiry
The historical context of this compound research is largely rooted in its initial identification and development as a selective herbicide and plant growth regulator. nih.govherts.ac.uk Early academic inquiry likely focused on its efficacy in controlling specific annual grasses and broad-leaf weeds, as well as its use in inhibiting sprouting in stored potatoes. nih.gov This period of research would have involved studies to determine effective concentrations, target plant species, and application methods. The development of such compounds often spurred academic interest in understanding the underlying biological interactions and chemical properties responsible for their observed effects.
Academic studies in this era would have aimed to characterize this compound's herbicidal activity and its potential as a plant growth retardant. This involved laboratory and field experiments to evaluate its performance under different conditions. The focus was primarily on practical applications in agriculture.
Evolution of Research Perspectives on this compound
Over time, the academic research perspectives on this compound have broadened considerably. While initial studies centered on its utility as an agrochemical, subsequent research has delved into its behavior in the environment and its interactions at a biochemical and molecular level.
One significant area of evolving research has been the study of this compound's metabolism and degradation. Academic inquiry has investigated how this compound breaks down in soil and in biological systems, such as plants and animals. Studies have identified metabolic pathways, including hydrolysis to aniline (B41778) and subsequent conversion to catechol, which can then be further oxidized. nih.gov Research has also explored the role of microorganisms in this compound biodegradation, noting that the history of pesticide application on soil can influence this process. nih.gov
Furthermore, academic research has examined this compound's mode of action beyond its initial classification as a herbicide. Studies have explored its effects on cellular processes, such as the disruption of the endomembrane network in certain algae. nih.gov Investigations into its mechanism of action often involve detailed biochemical and cellular studies to understand how this compound interacts with biological targets.
The evolution of research perspectives also includes studies on the environmental fate and persistence of this compound. Academic inquiry has investigated its dissipation in soil, with studies indicating relatively short half-lives under certain conditions. epa.gov This research is crucial for understanding the potential environmental impact of the compound.
Detailed research findings have emerged from these evolving perspectives. For instance, studies on metabolism in rats and goats have shown rapid excretion of this compound and the identification of various metabolites, indicating processes like ring hydroxylation and conjugation. epa.gov
While specific interactive data tables are not feasible in this format, the following table summarizes some key areas and findings from academic research on this compound:
| Research Area | Key Findings / Focus |
| Herbicidal Activity | Early studies focused on selective control of annual grasses and broad-leaf weeds. nih.gov |
| Plant Growth Regulation | Research into inhibiting sprouting in stored potatoes. nih.gov |
| Metabolism | Identification of metabolic pathways including hydrolysis to aniline and catechol in microorganisms and animals. nih.govepa.gov |
| Biodegradation | Studies on microbial degradation in soil and factors influencing the process. nih.govnih.gov |
| Mode of Action | Investigation of effects on cellular structures, such as the endomembrane network. nih.gov |
| Environmental Fate | Research on dissipation and half-life in soil. epa.gov |
This evolution reflects a broader trend in academic chemical research to move beyond initial applications and explore the comprehensive behavior and impact of compounds in various systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPLXMJHHKHSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Record name | PROPHAM | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID7020766 | |
| Record name | Propham | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propham is a colorless crystalline solid., White to gray solid; Pure solid is odorless; Insoluble in water; [Hawley] Flakes; [MSDSonline] | |
| Record name | PROPHAM | |
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| Record name | Propham | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5729 | |
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Solubility |
Soluble in most organic solvents, Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene., SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN KEROSENE OR DIESEL OIL; VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL, In water, 179 mg/L at 25 °C | |
| Record name | ISOPROPYL PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |
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Density |
1.09 at 20 °C | |
| Record name | ISOPROPYL PHENYLCARBAMATE | |
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Vapor Pressure |
0.01 [mmHg], 1.4X10-4 mm Hg at 25 °C | |
| Record name | Propham | |
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| Record name | ISOPROPYL PHENYLCARBAMATE | |
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Color/Form |
White crystalline solid, Colorless crystals, WHITE NEEDLES FROM ALCOHOL | |
CAS No. |
122-42-9 | |
| Record name | PROPHAM | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propham | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-42-9 | |
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| Record name | Propham [BSI:ISO] | |
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| Record name | Propham | |
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| Record name | Carbamic acid, N-phenyl-, 1-methylethyl ester | |
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| Record name | Propham | |
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| Record name | Propham | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.130 | |
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| Record name | PROPHAM | |
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| Record name | ISOPROPYL PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |
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Melting Point |
90 °C | |
| Record name | ISOPROPYL PHENYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action and Biological Interactions of Propham
Cellular and Subcellular Mechanisms
Propham exerts its primary influence at the cellular level by targeting fundamental processes essential for cell growth and division, particularly in plants.
Inhibition of Protein Synthesis
Scientific literature from the conducted searches does not provide specific information regarding the inhibition of protein synthesis by this compound.
Effects on Messenger RNA Activity
Specific information detailing the effects of this compound on messenger RNA (mRNA) activity was not found in the reviewed search results.
Interference with Photolytic Activity in Isolated Chloroplasts
The conducted searches did not yield information concerning this compound's interference with photolytic activity in isolated chloroplasts.
Biochemical Pathways Affected by this compound
Biochemical pathways are a series of interconnected chemical reactions occurring within a cell, catalyzed by specific enzymes, to maintain life. byjus.com These pathways can be broadly categorized as anabolic (building complex molecules, requiring energy) and catabolic (breaking down molecules to release energy). byjus.commonash.edu
The most clearly documented biochemical pathway disrupted by this compound is mitosis. As detailed in section 2.1.1, this compound's interference with microtubule assembly and spindle formation directly inhibits the sequence of events that comprise the cell division pathway. lsuagcenter.com This disruption of the mitotic pathway is the primary mechanism through which this compound functions as a growth inhibitor. lsuagcenter.com
Cholinesterase Inhibition
This compound, a member of the carbamate (B1207046) class of compounds, is recognized for its capacity to inhibit cholinesterases, particularly acetylcholinesterase (AChE). nih.gov Cholinesterases are vital enzymes responsible for the hydrolysis of choline (B1196258) esters. nih.gov Specifically, AChE's primary role is to break down the neurotransmitter acetylcholine (B1216132) (ACh) into its constituent parts, acetate (B1210297) and choline, thereby terminating the signal transmission at cholinergic synapses. upol.cznih.gov Carbamate inhibitors like this compound interfere with this crucial process, leading to an accumulation of ACh in the nervous system. nih.gov This inhibition stems from the carbamate acting as a substrate for the enzyme, in a manner analogous to acetylcholine. nih.gov However, the subsequent chemical process is significantly slower, resulting in a temporary inactivation of the enzyme. youtube.com
Reversible Carbamoylation of Active Sites
The mechanism of cholinesterase inhibition by carbamates such as this compound involves a two-step process centered on the enzyme's active site. nih.gov This site contains a critical serine residue whose hydroxyl group acts as a nucleophile. researchgate.net The inhibition process, termed carbamoylation, begins when the carbamate compound binds to the active site of the acetylcholinesterase enzyme. The carbamoyl (B1232498) group of the this compound molecule is then transferred to the serine residue, forming a covalent bond and creating a carbamoylated enzyme. nih.govresearchgate.net
This carbamoylated state renders the enzyme inactive because the active site is blocked, preventing it from hydrolyzing acetylcholine. researchgate.net Unlike the rapid hydrolysis of the acetylated enzyme intermediate formed with acetylcholine (which occurs in microseconds), the hydrolysis of the carbamoyl-enzyme complex is a much slower process. nih.govyoutube.com This slow rate of decarbamoylation, or the cleavage of the carbamoyl group to regenerate the free, active enzyme, is what defines the inhibition as reversible, or more accurately, "pseudo-irreversible". researchgate.netresearchgate.net The enzyme is not permanently disabled, but its regeneration can take from minutes to hours, leading to a prolonged period of inactivation. nih.govyoutube.com
Implications for Acetylcholine Esterase Function
The functional consequence of acetylcholinesterase inhibition by this compound is the accumulation of acetylcholine at the neuromuscular junctions and other cholinergic synapses. nih.gov With AChE temporarily inactivated, the neurotransmitter is not cleared from the synaptic cleft at a normal rate. This leads to an increased concentration and prolonged presence of acetylcholine, resulting in excessive and repetitive stimulation of its receptors on the postsynaptic membrane. nih.govyoutube.com
This overstimulation of the parasympathetic nervous system can lead to a range of physiological effects. nih.gov The continuous activation of muscarinic and nicotinic acetylcholine receptors disrupts normal nerve impulse transmission. nih.gov This disruption can manifest in various symptoms associated with a cholinergic crisis, including effects on muscle control and glandular secretions. nih.govnih.gov
Comparative Analysis of Mechanism of Action with Related Carbamate Herbicides
This compound, Carbetamide (B107147), and Chlorthis compound (B1668850)
This compound, carbetamide, and chlorthis compound are all classified within the carbamate family of herbicides. croplife.org.au While the carbamate chemical class is well-known for compounds that inhibit acetylcholinesterase, the primary herbicidal mechanism of action for this specific group is the inhibition of mitosis. herts.ac.uk They function as microtubule assembly inhibitors, primarily absorbed by the roots of plants, which disrupts cell division and leads to the death of the weed. herts.ac.uk
Chlorthis compound, a closely related compound, is known to suppress plant respiration and inhibit root growth. epa.gov Its mode of action is also identified as a mitosis inhibitor. herts.ac.uk Although they share this primary herbicidal mechanism, their chemical structures feature distinct differences, particularly in the aromatic ring substitution, which can influence their specific biological activities and environmental fate. This compound (isopropyl N-phenylcarbamate) is the parent compound, while chlorthis compound (isopropyl N-(3-chlorophenyl)carbamate) is its chlorinated analogue. wikipedia.org This chlorination affects its properties and efficacy.
The table below provides a comparative overview of these three related carbamate herbicides.
| Feature | This compound | Carbetamide | Chlorthis compound |
| Chemical Class | Carbamate | Carbamate | Carbamate |
| Primary Herbicidal Mode of Action | Mitosis Inhibitor | Mitosis Inhibitor croplife.org.au | Mitosis Inhibitor herts.ac.uk |
| Chemical Structure | Isopropyl N-phenylcarbamate | (R)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate | Isopropyl N-(3-chlorophenyl)carbamate wikipedia.org |
| Key Structural Difference from this compound | N/A | Contains an additional ethylcarbamoyl group | Addition of a chlorine atom to the phenyl ring wikipedia.org |
Metabolism and Toxicokinetics of Propham
Absorption and Distribution in Biological Systems
Absorption Pathways (e.g., roots, coleoptiles, leaves)
In plants, propham can be absorbed through various pathways. It is absorbed through the coleoptiles of emerging grass seedlings, which is considered a major mode of soil absorption by grasses. nih.govlsuagcenter.comresearchgate.net Absorption also occurs through the roots of plants, although to a lesser degree than through coleoptiles. nih.gov Root absorption can occur via both passive and active uptake mechanisms, similar to how plants absorb nutrients. ucanr.edu Once absorbed by the roots, this compound or its metabolites are readily transported acropetally. nih.gov Absorption through leaves is slow. nih.gov
Tissue Distribution
Following administration, this compound and its related material are distributed throughout the body in animals. nih.govinchem.org Studies using 14C-labelled this compound in rats have shown this distribution. inchem.org
Highest Concentrations in Kidneys
Research indicates that the highest concentrations of herbicide-related material, including this compound and its metabolites, are found in the kidneys of treated rats. nih.govinchem.orgresearchgate.net
Half-life in Various Organs (e.g., brain, fat, muscle)
The biological half-life of this compound varies depending on the organ. In adult female Wistar rats, the average biological half-life in most internal organs is relatively short, typically ranging between 3 and 8 hours. nih.govinchem.orgresearchgate.netepa.govsmolecule.com However, in the brain, fat, and muscle tissues, the half-life is approximately double the value observed in other organs. nih.govinchem.orgresearchgate.netepa.govsmolecule.com
Table 1: Average Biological Half-life of this compound in Adult Female Wistar Rats
| Organ Group | Average Half-life (hours) | Source |
| Most Internal Organs | 3-8 | nih.govinchem.orgresearchgate.netepa.govsmolecule.com |
| Brain, Fat, Muscle | Approximately double | nih.govinchem.orgresearchgate.netepa.govsmolecule.com |
Biotransformation Pathways
This compound undergoes biotransformation in biological systems, involving both hydrolytic and oxidative mechanisms. inchem.orgresearchgate.netepa.gov These processes convert the parent compound into metabolites that can be more readily excreted. inchem.orgresearchgate.netepa.gov
Hydrolytic Mechanisms
Hydrolysis is a significant biotransformation pathway for carbamates, including this compound. nih.govinchem.orgresearchgate.netepa.govnih.gov This process involves the enzymatic cleavage of the carbamate (B1207046) linkage. nih.govnih.gov Hydrolytic reactions often result in the formation of metabolites that are less toxic than the parent compound and are typically more water-soluble, facilitating their excretion. nih.govopenaccessjournals.comslideshare.net In the case of this compound, hydrolysis contributes to its degradation within the organism. nih.govinchem.orgresearchgate.netepa.gov
Oxidative Mechanisms
Oxidative processes play a significant role in the metabolism of this compound. These reactions are typically associated with mixed-function oxidase (MFO) enzymes. inchem.org A major metabolic pathway involves the hydroxylation of the aromatic ring. Specifically, 4-hydroxythis compound (isopropyl 4-hydroxycarbanilate) has been identified as a primary metabolite resulting from this oxidative process. inchem.orgacs.org Hydroxylation can also occur on the isopropyl side chain. semanticscholar.org N-oxidation and ring methoxylation of the intact this compound molecule have also been reported as minor oxidative routes in animals. semanticscholar.org
Conjugation Processes (e.g., sulfate (B86663) ester, glucuronide)
Following oxidative metabolism, the hydroxylated metabolites of this compound often undergo conjugation reactions, primarily with sulfate and glucuronic acid. inchem.orgsemanticscholar.org These conjugation processes increase the water solubility of the metabolites, facilitating their excretion from the body. researchgate.nettaylorandfrancis.com
Studies in rats and goats have identified several conjugated metabolites. The sulfate ester conjugate of 4-hydroxythis compound (isopropyl 4-hydroxycarbanilate sulfate) is a significant metabolite found in urine. inchem.orgacs.orgepa.govepa.gov The glucuronic acid conjugate of 4-hydroxythis compound is also a key metabolite detected in urine. inchem.orgacs.orgepa.govepa.gov Other conjugated metabolites identified in goats include the sulfate ester of isopropyl 2-hydroxycarbanilate and conjugates of 3,4-dihydroxycarbanilate and 4-hydroxyacetanilide. inchem.orgacs.org
Excretion Studies
Excretion is the primary route for eliminating this compound and its metabolites from the body. Studies using radiolabeled this compound have provided detailed information on the routes and kinetics of excretion in experimental animals.
Routes of Excretion (e.g., urine, feces, respired air, milk)
The main route of excretion for this compound and its metabolites in rats and goats is via urine. inchem.orgnih.govfao.orgmolaid.com In rats, a significant percentage of the administered radioactivity is recovered in the urine within a few days after oral or intraperitoneal administration. inchem.orgepa.govnih.govfao.org Studies with 14C-labeled this compound in rats showed that 80-96% of the radioactivity was excreted in urine, while approximately 5% was found in feces. inchem.orgfao.org Excretion in expired air as CO2 has also been observed, particularly with chain-labeled this compound, accounting for about 5% of the administered dose in rats. inchem.orgresearchgate.netfao.org
In lactating goats, this compound and its metabolites are primarily excreted in urine, with smaller amounts appearing in feces and milk. nih.govmolaid.comsci-hub.st Low levels of radioactivity were detected in goat milk shortly after administration of 14C-propham. epa.gov
Excretion Kinetics
The excretion of this compound and its metabolites is generally rapid. In rats, the biological half-life of this compound in most organs is short, typically ranging between 3 and 8 hours. inchem.orgepa.govresearchgate.net However, in tissues such as brain, fat, and muscle, the half-life can be approximately twice as long. inchem.orgepa.govresearchgate.net
Studies in rats have indicated that elimination follows first-order kinetics. epa.gov The rate of excretion can be influenced by the dose administered; higher doses may be absorbed to a lesser extent and eliminated at a slower rate compared to lower doses. fao.org Following a single low dose in rats, the elimination half-life was reported to be between 7 and 9 hours, while after a single high dose, it ranged from 13 to 20 hours. fao.org
Biliary excretion also contributes to the elimination of this compound metabolites. In rats, approximately 30% of an intravenously administered dose was excreted in the bile within 6 hours. inchem.org
Metabolite Identification and Characterization
Metabolic studies have led to the identification and characterization of several this compound metabolites, primarily found in urine.
Specific Metabolites (e.g., 4-hydroxy-propham, 1-OH-2-propyl-propham, 1-carboxyl-1-ethyl-propham, 4-OH-propham-sulfate)
Key metabolites of this compound identified in animal studies include hydroxylated and conjugated forms.
Specific metabolites found in urine include:
4-hydroxy-propham (isopropyl 4-hydroxycarbanilate) inchem.orgacs.org
1-OH-2-propyl-propham inchem.org
1-carboxyl-1-ethyl-propham inchem.org
4-OH-propham-sulfate (sulfate ester of isopropyl 4-hydroxycarbanilate) inchem.orgacs.orgepa.govepa.gov
Other metabolites identified in goats include the glucuronic acid conjugate of 4-hydroxythis compound, the sulfate ester of isopropyl 2-hydroxycarbanilate, and conjugates of 3,4-dihydroxycarbanilate, 4-hydroxyaniline, and 2-hydroxyaniline. inchem.orgacs.org In rats, the sulfate ester of 4-hydroxyacetanilide has also been detected as a urinary metabolite. inchem.orgacs.org
The metabolic pathways involve hydrolysis and oxidation, followed by conjugation. inchem.orgepa.govfao.org Hydrolysis can lead to the formation of aniline (B41778), which can then undergo further metabolism including acylation, hydroxylation, and conjugation. semanticscholar.org
Table: Identified this compound and Selected Metabolites with PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 24685 nih.gov |
| 4-hydroxy-propham | |
| 1-OH-2-propyl-propham | |
| 1-carboxyl-1-ethyl-propham | |
| 4-OH-propham-sulfate |
Interactive Data Table (Simulated)
Below is a representation of how data on this compound excretion in rats could be presented in a table, based on research findings.
| Route of Excretion | Percentage of Administered Radioactivity (Average 3-day excretion) | Labeling Position | Source |
| Urine | 80-96% | Chain or Ring | inchem.orgepa.govfao.org |
| Feces | ~5% | Chain or Ring | inchem.orgfao.org |
| Expired Air (CO2) | ~5% | Chain | inchem.orgresearchgate.netfao.org |
| Expired Air (CO2) | ~0% | Ring | inchem.orgfao.org |
This table summarizes typical excretion routes and percentages observed in rat studies following oral administration of labeled this compound.
Studies on Microsomal Enzyme Activity
Microsomal enzymes, primarily located in the smooth endoplasmic reticulum of liver cells, play a significant role in the metabolism of many xenobiotics, including through Phase I oxidative reactions catalyzed by the cytochrome P450 system and Phase II glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs). mlsu.ac.inwikipedia.orgnih.gov These enzymes can be subject to induction or inhibition by various substances, which can alter the rate of metabolism of co-administered compounds. slideshare.netnih.govgpnotebook.comquizlet.comosti.gov
Research indicates that this compound can affect liver xenobiotic-metabolizing enzymes. In studies involving male mice treated with various herbicides, this compound was shown to cause increases in the activity of Phase I enzymes, including cytochrome P-450, ethoxycoumarin O-deethylase, and/or aminopyrine (B3395922) N-demethylase. nih.gov this compound also increased the activity of Phase II enzymes such as microsomal epoxide hydrolase and cytosolic glutathione (B108866) S-transferase. nih.gov This suggests that this compound can induce the activity of these microsomal enzyme systems. osti.govnih.gov The pattern of enzyme induction was found to be dependent on the structure of the herbicide. nih.gov
The induction of microsomal enzymes by substances like this compound can lead to increased metabolic rates of other compounds metabolized by these same enzymes. slideshare.netgpnotebook.comquizlet.com This can potentially decrease the bioavailability of co-administered drugs or increase the bioavailability of prodrugs that require metabolic activation. slideshare.netgpnotebook.com
Effect of this compound on Mouse Liver Xenobiotic-Metabolizing Enzymes nih.gov
| Enzyme Class | Specific Enzyme | Effect of this compound Treatment (vs. Control) |
| Phase I | Cytochrome P-450 | Increased Activity |
| Phase I | Ethoxycoumarin O-deethylase | Increased Activity (or Aminopyrine N-demethylase) |
| Phase I | Aminopyrine N-demethylase | Increased Activity (or Ethoxycoumarin O-deethylase) |
| Phase II | Microsomal Epoxide Hydrolase | Increased Activity |
| Phase II | Cytosolic Glutathione S-transferase | Increased Activity |
Note: Data derived from a study in male mice treated with various herbicides, including this compound. nih.gov
Environmental Fate and Degradation of Propham
Degradation in Environmental Matrices
Propham undergoes transformation in different environmental compartments through both biotic and abiotic processes. nih.gov
Soil Degradation Kinetics (e.g., DT50 values)
The persistence of this compound in soil is often described using degradation kinetics, such as the DT50 value, which represents the time required for 50% of the compound to degrade. epa.gov Studies have shown that the rate of degradation can vary depending on soil properties and microbial activity. In some cases, enhanced biodegradation of this compound has been observed in soils with a history of application of structurally similar herbicides like carbetamide (B107147). uwa.edu.au For instance, in a soil where annual carbetamide application had ceased, the DT50 of carbetamide increased from 5.4 days in 1994 to 10.2 days in 1996, although this was still faster than in previously untreated soil (23-44 days). uwa.edu.au this compound was found to degrade more rapidly in the soil with a history of carbetamide application compared to untreated soil. uwa.edu.au
The degradation kinetics in soil can sometimes be described by first-order kinetics, although non-first-order decay patterns are also observed. epa.gov The DT50 value represents the time for the concentration to decline to half of the initial value. epa.gov
Based on available data, the typical aerobic soil degradation DT50 for this compound is around 11 days, indicating it is considered non-persistent in soil under aerobic conditions. herts.ac.uk
Aqueous Photolysis and Hydrolysis
This compound can undergo degradation in water through photolysis and hydrolysis. Photolysis is the degradation induced by light. This compound photodecomposes through at least two pathways. nih.gov The rate of phototransformation can be solvent-dependent. scirp.org
Hydrolysis is the breakdown of the compound by reaction with water. The rate of hydrolysis is influenced by pH. At 20°C and pH 7, the aqueous hydrolysis DT50 for this compound is reported to be very high, around 10000 days, suggesting it is very persistent under these conditions. herts.ac.uk At pH 5, the hydrolysis half-life is approximately 3.6 years, while at pH 7, it is around 13 days, and at pH 9, it is much faster, around 0.15 days. ymparisto.fi This indicates that this compound is more susceptible to hydrolysis under alkaline conditions.
Aqueous photolysis DT50 at pH 7 is around 32 days, suggesting it is stable to aqueous photolysis. herts.ac.uk Other sources suggest aquatic photolysis half-lives ranging from 52 to 200 hours based on summer and winter sunlight at 40°N. ymparisto.fi
Table 1: this compound Degradation in Environmental Matrices
| Matrix | Process | Parameter | Value | Interpretation | Source |
| Soil | Aerobic Degradation | DT50 (typical) | 11 days | Non-persistent | herts.ac.uk |
| Water | Hydrolysis | DT50 (pH 7, 20°C) | 10000 days | Very persistent | herts.ac.uk |
| Water | Hydrolysis | Half-life (pH 5, 25°C) | ~3.6 years | ymparisto.fi | |
| Water | Hydrolysis | Half-life (pH 7, 25°C) | ~13 days | ymparisto.fi | |
| Water | Hydrolysis | Half-life (pH 9, 25°C) | ~0.15 days | ymparisto.fi | |
| Water | Photolysis | DT50 (pH 7) | 32 days | Stable | herts.ac.uk |
| Water | Photolysis | Half-life (40°N sunlight) | 52-200 hours | ymparisto.fi |
Biodegradation Pathways and Microorganisms
Microbial degradation is a primary route for the removal of carbamate (B1207046) pesticides like this compound in the environment. nih.govfrontiersin.org Various microbial species, including bacteria and fungi, are involved in the transformation or degradation of carbamates. nih.govfrontiersin.org
Microbial Degradation by Specific Strains (e.g., Starkeya sp. Strain YW6)
Specific bacterial strains have been identified that can degrade this compound. For example, Starkeya sp. strain YW6, initially isolated for its ability to degrade monocrotophos, has also been shown to degrade this compound. nih.govsigmaaldrich.comacs.orgresearchgate.net
Research on Starkeya sp. strain YW6 indicates that it metabolizes this compound through a pathway where this compound is initially hydrolyzed to aniline (B41778). nih.govsigmaaldrich.comacs.orgresearchgate.net Aniline is then converted to catechol, which is subsequently oxidized via an ortho-cleavage pathway. nih.govsigmaaldrich.comacs.orgresearchgate.net
Characterization of Amidase Enzymes in Biodegradation (e.g., MmH)
Amidase enzymes play a significant role in the biodegradation of this compound by catalyzing the hydrolysis of the amide bond. nih.govasm.orgbiorxiv.orgresearchgate.net A novel amidase gene, designated mmH, was cloned from Starkeya sp. strain YW6. nih.govsigmaaldrich.comacs.orgresearchgate.net The enzyme encoded by this gene, MmH, exhibits aryl acylamidase activity and is involved in the initial hydrolysis of this compound to aniline. nih.govsigmaaldrich.comacs.orgresearchgate.net
Characterization of purified MmH enzyme has provided insights into its activity. MmH belongs to the amidase signature (AS) enzyme family. nih.govsigmaaldrich.comacs.orgresearchgate.net It has a molecular mass of 53 kDa and shows optimal activity at 40°C and pH 8.0. nih.govsigmaaldrich.comacs.orgresearchgate.net Enzymatic analysis showed high activity toward this compound, with a Kcat value of 33.4 s⁻¹ and a Km value of 16.9 μM. nih.govsigmaaldrich.comacs.orgresearchgate.net These characteristics suggest MmH is efficient in this compound hydrolysis and potentially suitable for environmental remediation applications. nih.govsigmaaldrich.comacs.orgresearchgate.net
Many amidases involved in xenobiotic degradation, including those that hydrolyze this compound, belong to the AS family and often exhibit a broad substrate spectrum. asm.orgbiorxiv.orgresearchgate.net
Advanced Oxidation Processes for this compound Removal
Advanced Oxidation Processes (AOPs) are promising methods for removing persistent organic pollutants like this compound from water and wastewater. mdpi.comresearchgate.net These processes typically involve the generation of powerful oxidizing agents, such as hydroxyl radicals (•OH), which can degrade and mineralize pollutants. mdpi.comresearchgate.netcapes.gov.brnih.gov
Electrochemical AOPs using boron-doped diamond (BDD) anodes have been investigated for the removal of this compound from aqueous solutions. capes.gov.brnih.gov BDD anodes can produce large quantities of hydroxyl radicals from the oxidation of water, leading to the oxidative degradation and mineralization of this compound. capes.gov.brnih.gov Studies have shown that the applied current and temperature significantly influence the total organic carbon (TOC) removal rate of this compound solutions using this method. capes.gov.brnih.gov this compound mineralization can occur effectively across a pH range of 3 to 11. capes.gov.brnih.gov The degradation and mineralization of this compound via anodic oxidation with a BDD anode follow pseudo-first-order kinetics. capes.gov.brnih.gov An apparent rate constant value of 4.8 × 10⁻⁴ s⁻¹ was determined at 100 mA and 35°C with 50 mM Na₂SO₄ in acidic media (pH 3). capes.gov.brnih.gov
Subcritical water oxidation with hydrogen peroxide (H₂O₂) as an oxidizing agent has also been explored for this compound degradation in water. researchgate.nettandfonline.com This method has shown effective degradation of this compound, with a maximum TOC removal rate of 73.65% achieved under specific conditions (40 min treatment time, 60 mM H₂O₂ concentration, and 373 K temperature). researchgate.nettandfonline.com
Table 2: Characteristics of Amidase MmH from Starkeya sp. Strain YW6
| Characteristic | Value / Description | Source |
| Enzyme Class | Amidase Signature (AS) family | nih.govsigmaaldrich.comacs.orgresearchgate.net |
| Molecular Mass | 53 kDa | nih.govsigmaaldrich.comacs.orgresearchgate.net |
| Optimal Temperature | 40°C | nih.govsigmaaldrich.comacs.orgresearchgate.net |
| Optimal pH | 8.0 | nih.govsigmaaldrich.comacs.orgresearchgate.net |
| Activity towards this compound | High | nih.govsigmaaldrich.comacs.orgresearchgate.net |
| Kcat (this compound) | 33.4 s⁻¹ | nih.govsigmaaldrich.comacs.orgresearchgate.net |
| Km (this compound) | 16.9 μM | nih.govsigmaaldrich.comacs.orgresearchgate.net |
Photocatalytic Degradation using Titanium Dioxide
Heterogeneous photocatalysis employing titanium dioxide (TiO2) has been investigated as a method for degrading this compound in aqueous suspensions. researchgate.netnih.govcapes.gov.br TiO2 is a widely used photocatalyst due to its high photocatalytic activity, low cost, and chemical and thermal stability. researchgate.net When TiO2 is irradiated with UV light, photons with energy equal to or greater than its band gap energy are absorbed, leading to the formation of electron-hole pairs on the TiO2 surface. nottingham.ac.uknih.govmdpi.com These electron-hole pairs can then generate reactive species, such as hydroxyl radicals, which are primarily responsible for the degradation of organic pollutants like this compound. researchgate.netnottingham.ac.uknih.gov
Studies have shown that the photocatalytic degradation of this compound in aqueous TiO2 suspensions is influenced by various parameters, including pH, catalyst concentration, substrate concentration, and the presence of electron acceptors like hydrogen peroxide. researchgate.netnih.govcapes.gov.br The degradation rates are strongly affected by these conditions. researchgate.netnih.govcapes.gov.br Among different types of TiO2, the photocatalyst Degussa P25 has been found to be more efficient for this compound degradation compared to others. researchgate.netnih.govcapes.gov.br Research indicates that this compound degrades faster photocatalytically compared to other pesticide derivatives like propachlor (B1678252) and tebuthiuron. researchgate.netnih.govcapes.gov.br
Analysis techniques such as GC/MS have been used to identify the intermediate products formed during the photooxidation process. researchgate.netnih.govcapes.gov.br Several intermediate products have been observed, and their identification is based on molecular ion and mass spectrometric fragmentation patterns. researchgate.netnih.govcapes.gov.br Probable mechanisms for the formation of these products have also been proposed. researchgate.netnih.govcapes.gov.br
Subcritical Water Oxidation with H2O2
Subcritical water oxidation (SWO) is another advanced oxidation process that has been explored for the degradation of this compound in water, particularly with the addition of hydrogen peroxide (H2O2) as an oxidizing agent. semanticscholar.orgresearchgate.nettrdizin.gov.trresearchgate.netresearchgate.netnih.govtandfonline.com Subcritical water conditions involve keeping water in the liquid phase at elevated temperatures (between 373 K and 647 K) and sufficient pressure. dergipark.org.tr In this medium, H2O2 can degrade to form hydroxyl radicals through homolytic cleavage at moderate temperatures, although the degradation rate of target contaminants might be insufficient at very high temperatures despite high radical formation rates. tandfonline.com
Studies investigating the subcritical water oxidation of this compound with H2O2 have utilized response surface methodology (RSM) to optimize the degradation process. semanticscholar.orgtrdizin.gov.trresearchgate.netresearchgate.netnih.govtandfonline.com This statistical method helps in determining the combined effects of process variables such as temperature, concentration of the oxidizing agent, and treatment time. semanticscholar.orgresearchgate.netnih.govtandfonline.com
Research has shown that this compound can be effectively degraded and removed from water using this environmentally friendly method. researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com For instance, one study reported a maximum total organic carbon (TOC) removal rate of 73.65% for this compound at specific conditions: 40 minutes of treatment time, 60 mM H2O2 concentration, and a temperature of 373 K. researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com The proposed quadratic model for this compound degradation in this study showed high reliability with R² and adjusted R² values of 0.9921 and 0.9819, respectively. researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com
The effects of temperature and oxidant concentration on TOC removal have been investigated. semanticscholar.orgtandfonline.com While the effect of temperature increases at higher levels, the effect of H2O2 concentration becomes more significant at lower temperatures for a fixed treatment time. semanticscholar.org For example, increasing the temperature from 403 K to 433 K at a fixed time and H2O2 concentration led to a notable increase in TOC removal, whereas increasing H2O2 concentration at a fixed time and temperature showed a smaller increase in TOC removal. semanticscholar.org
Here is a summary of research findings on this compound degradation by Subcritical Water Oxidation with H2O2:
| Parameter | Value | TOC Removal (%) | Source |
| Temperature (K) | 373 | 73.65 | researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com |
| H2O2 Concentration (mM) | 60 | 73.65 | researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com |
| Treatment Time (min) | 40 | 73.65 | researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.com |
| Temperature (K) | 403 | 69.58 | semanticscholar.org |
| Temperature (K) | 433 | 85.19 | semanticscholar.org |
| H2O2 Concentration (mM) | 40 (at 433 K, 50 min) | 83.78 | semanticscholar.org |
| H2O2 Concentration (mM) | 120 (at 433 K, 50 min) | ~85.78 | semanticscholar.org |
Note: The exact value for 120 mM H2O2 at 433 K and 50 min was inferred from the text stating "only about 2 % increase is seen in the 83.78% of TOC removal value by increasing H2O2 concentration from 40 mM to 120 mM at the fixed treatment time of 50 min and 433 K of temperature." semanticscholar.org
The degradation products obtained from subcritical water oxidation may differ from those produced by other advanced oxidation methods. researchgate.net
Analytical Methodologies for Propham in Research
Chromatographic Techniques
Chromatographic methods are widely used for separating Propham from complex mixtures before detection. These techniques leverage the differential affinities of this compound for a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. wikipedia.org GC-MS can be used to study liquid, gaseous, or solid samples. thermofisher.com The sample is vaporized and transported by an inert carrier gas through a capillary column, where compounds are separated based on their chemical properties. thermofisher.comscioninstruments.com After separation, compounds enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured, providing structural information for identification and quantification. scioninstruments.com GC-MS is effective for identifying volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), including pesticide residues. thermofisher.com While GC-MS is considered a "gold standard" for forensic substance identification due to its specificity, the high temperatures in the injection port and oven can potentially lead to thermal degradation of some molecules. wikipedia.org
Research has demonstrated the application of GC-MS for this compound analysis. This compound has been extracted from biological material like liver using acetonitrile (B52724), followed by hexane (B92381) washing, partitioning into dichloromethane (B109758), methylation, and determination by capillary gas chromatography-mass spectrometry using an SE-52 column and Helium carrier gas. nih.gov A modified QuEChERS method coupled with GC-MS/MS has also been developed for the determination of pesticide residues, including this compound, in food matrices. This method utilizes acetonitrile for extraction and GC-MS/MS for identification and quantification using multiple reaction monitoring (MRM). cabidigitallibrary.org For this compound, specific transitions (e.g., 179.1 > 92.2 m/z and 93.0 > 66.0 m/z) and collision energies have been optimized for detection. cabidigitallibrary.org An analytical protocol for determining this compound in lake water and wastewater samples by GC-MS after dispersive liquid-liquid microextraction has also been reported, showing good recovery percentages and detection limits. researchgate.net
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, MS)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in complex mixtures. openaccessjournals.com It is particularly suitable for the analysis of low volatile, polar, and thermolabile compounds like carbamate (B1207046) pesticides. tandfonline.com HPLC operates based on the differential affinities of sample molecules for the mobile and stationary phases within a chromatographic column. openaccessjournals.com Various detectors can be coupled with HPLC to detect the separated compounds, including UV-visible, fluorescence, and mass spectrometry detectors. openaccessjournals.com
HPLC with UV detection is a common method for this compound analysis, particularly in water samples. The U.S. EPA utilizes an HPLC method with UV detection for the determination of certain carbamate and urea (B33335) pesticides, including this compound, in water. This method typically involves solvent extraction of the water sample with methylene (B1212753) chloride, concentration of the extract, separation by HPLC, and measurement with a UV detector. epa.govepa.gov An AOAC Official Method (AOAC 992.14) also describes a liquid chromatographic method with an ultraviolet detector for the determination of isopropyl phenylcarbamate (this compound) in finished drinking water. nih.gov
HPLC coupled with Mass Spectrometry (HPLC-MS) offers enhanced sensitivity and selectivity for this compound analysis. EPA Method 8321B covers the use of HPLC coupled with both thermospray-mass spectrometry (TS-MS) and an ultraviolet (UV) detector for the determination of various solvent-extractable nonvolatile compounds, including carbamates, in wastewater, ground water, and soil/sediment matrices. epa.govhubspotusercontent00.net This method utilizes reversed-phase HPLC conditions and can employ either TS/MS or UV detection for quantitative analysis. epa.govhubspotusercontent00.net
Research has also explored HPLC with other detection methods for this compound. HPLC with chemiluminescence detection has been used for the determination of this compound in postharvest-treated potatoes. This method involves hydrolysis of this compound to aniline (B41778), derivatization with dansyl chloride, and detection of the derivatized amine using a peroxyoxalate chemiluminescence system. tandfonline.comresearchgate.net
Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is a mode of liquid chromatography that uses a non-polar stationary phase and a polar mobile phase for the separation of organic compounds. wikipedia.org In RP-HPLC, more hydrophobic compounds are retained longer on the stationary phase. wikipedia.org This is the most widely used mode of HPLC. wikipedia.org
This compound can be analyzed by RP-HPLC using simple conditions. A method using a Newcrom R1 reversed-phase HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid has been described. For Mass Spectrometry compatible applications, phosphoric acid can be replaced with formic acid. sielc.com Dansylated metabolites of this compound have been efficiently separated on a reversed-phase C18 column using an acetonitrile:water mixture as the mobile phase. tandfonline.comcapes.gov.br Automated methods utilizing on-line trace enrichment and reversed-phase liquid chromatography with diode array detection have been developed for the trace-level determination of phenylcarbamate herbicides, including this compound, in environmental water samples. nih.gov These methods have shown good recoveries and low detection limits. nih.gov
Spectroscopic Methods
Spectroscopic methods involve the interaction of light with the analyte to obtain qualitative or quantitative information.
Synchronous Derivative Spectrofluorometry with Fluorescamine-Fluorogenic Labeling
Synchronous Derivative Spectrofluorometry with Fluorescamine-Fluorogenic Labeling is a spectroscopic method used for the determination of this compound. Fluorescamine (B152294) is a nonfluorescent reagent that reacts rapidly with primary amines to form highly fluorescent derivatives. researchgate.netchula.ac.th
Three methods for the determination of this compound by fluorogenic labeling with fluorescamine and synchronous derivative spectrofluorometry have been described. epa.govacs.org The method involves hydrolyzing this compound in a basic solution (e.g., 1 M NaOH) at elevated temperature (e.g., 100 °C) to liberate aniline, a primary amine. acs.org The liberated aniline then reacts instantaneously with fluorescamine in an aqueous buffer solution (e.g., pH 4.0) to form a fluorescent derivative. acs.org Reaction rates, fluorescence phenomena, and synchronous derivative parameters are investigated in this method. acs.org To enhance sensitivity, the fluorescamine derivative can be extracted into an organic solvent like ethyl acetate (B1210297) before analysis. acs.org Linear analytical curves have been obtained using this method, and a minimum detectable quantity has been estimated. acs.org This approach has been applied to the analysis of well water samples containing low concentrations of carbamates. acs.org
Amperometric Titration Methods
Amperometric titration is an electrochemical technique where the current is measured as a function of the volume of titrant added. The endpoint of the titration is indicated by a change in the current. brainkart.com
An amperometric diazotisation titration has been investigated for the determination of active material in technical this compound. psu.edursc.orgchem960.com This method is based on the hydrolysis of this compound and the subsequent titration of the liberated aniline with a sodium nitrite (B80452) solution. psu.edu In the proposed method, a mixture of sulfuric and glacial acetic acids is used for hydrolysis, offering a shorter hydrolysis time compared to using phosphoric acid. psu.edu The endpoint of the titration is determined by amperometric (dead-stop) measurement using twin-polarized microelectrodes. brainkart.compsu.edu This method has shown advantages over the official CIPAC method, including requiring a smaller sample amount, reduced hydrolysis and analysis time, automation of titration, and improved accuracy and reproducibility due to the absence of an extraction step. psu.edursc.org The standard deviation reported for this amperometric method was lower than that obtained with the CIPAC method. psu.edursc.org The method has also been successfully tested with other carbamates and their formulations. psu.edu
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are crucial steps in the analysis of this compound in research, particularly when dealing with complex matrices such as water, soil, and biological materials like potatoes and liver. nih.govepa.govnih.govtandfonline.comnih.gov The goal of these techniques is to isolate this compound from interfering substances and concentrate it to a level suitable for detection by analytical instruments like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). epa.govnih.govnih.gov
Various methods have been developed and applied for the extraction of this compound depending on the sample matrix and the analytical technique used.
For water samples, solvent extraction is a common approach. One method involves the solvent extraction of approximately 1 L of sample with methylene chloride using a separatory funnel. The methylene chloride extract is then dried and concentrated. epa.gov
In the analysis of biological materials, such as liver, acetonitrile (MeCN) has been used to extract this compound. The extract is subsequently washed with hexane, and the pesticides are partitioned into dichloromethane (CH2ClCl2) before further analysis. nih.gov
For solid and semi-solid matrices like potatoes, different extraction techniques have been employed. A simple and quick gas chromatographic method for determining this compound in potatoes utilizes methylene chloride for extraction from the foodstuff. This is followed by centrifugation and concentration of the extract. nih.gov Another method for potato samples involves drying the homogenized sample, mixing it with saturated sodium chloride, and extracting with dichloromethane. The organic layer is then evaporated to dryness under a nitrogen stream and redissolved in a mixture of acetone (B3395972) and water. tandfonline.com Matrix solid-phase dispersion (MSPD) is also recognized as a suitable technique for preparing solid and semi-solid food and plant samples, including potatoes, for analysis. agriculturejournals.cz MSPD involves blending the sample matrix with a solid support material, which aids in sample disruption and the subsequent isolation of analytes using different elution solvents. agriculturejournals.cz
Research on the extraction of carbamates, including this compound, from soil has explored techniques such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE). nih.gov Studies have shown that MAE using methanol (B129727) as the solvent at an elevated temperature (80°C) and short heating time (6 minutes) can effectively extract this compound from soil, yielding good recoveries. nih.gov SFE using supercritical CO2 modified with methanol has also been investigated, although recoveries for this compound were reported to be slightly lower compared to MAE under optimized conditions. nih.gov The addition of a small volume of methanol to CO2 significantly enhanced the recoveries of carbamates in SFE. nih.gov
Some analytical methods may incorporate hydrolysis as part of the sample preparation, particularly when analyzing technical this compound or when aiming to determine metabolites. For instance, an amperometric diazotisation titration method for technical this compound involves hydrolysis using a mixture of sulphuric and glacial acetic acids. psu.edu In the analysis of this compound and chlorthis compound (B1668850) in potato samples using HPLC with chemiluminescence detection, basic hydrolysis is performed to decarboxylate the pesticides to their corresponding anilines before derivatization and analysis. tandfonline.com
The choice of extraction solvent is influenced by the chemical properties of this compound, which is soluble in organic solvents such as esters, alcohols, acetone, benzene, cyclohexane, and xylene, and has a water solubility of 179 mg/L at 25 °C. nih.govsmolecule.comepa.gov
Detailed research findings on extraction efficiencies and conditions for this compound in different matrices are available. For example, in the gas chromatographic method for potatoes, recoveries of 100 ± 15% were obtained for this compound in spiked blank samples. nih.gov In the study comparing MAE and SFE for soil samples, MAE achieved this compound recoveries ranging from 85 to 105% with good reproducibility, while SFE resulted in an average recovery of 66.3 ± 7.9% for this compound under the tested conditions. nih.gov
Here is a summary of some sample preparation and extraction techniques for this compound:
| Sample Matrix | Extraction Technique(s) | Extraction Solvent(s) | Analytical Method(s) | Recovery (%) | Citation |
| Surface/Ground Water | Solvent Extraction (Separatory Funnel) | Methylene Chloride | HPLC-UV | Not determined | epa.gov |
| Biological Material (Liver) | Solvent Extraction | Acetonitrile, Dichloromethane | Capillary GC-MS | Not specified | nih.gov |
| Potatoes | Solvent Extraction | Methylene Chloride | GC-Thermionic Detection | 100 ± 15 | nih.gov |
| Potatoes | Drying, NaCl addition, Solvent Extraction | Dichloromethane, Acetone:Water (1:1) | HPLC-Chemiluminescence | 97.1– (range) | tandfonline.com |
| Potatoes | Matrix Solid-Phase Dispersion (MSPD) | Various (solvent profile dependent) | HPLC | Not specified | agriculturejournals.cz |
| Soil | Microwave-Assisted Extraction (MAE) | Methanol | HPLC-UV | 85–105 | nih.gov |
| Soil | Supercritical Fluid Extraction (SFE) | Supercritical CO2 + 10% Methanol (v/v) | HPLC-UV | 66.3 ± 7.9 (avg.) | nih.gov |
| Technical this compound | Hydrolysis (followed by titration) | Sulphuric acid, Glacial acetic acid | Amperometric Titration | Not specified | psu.edu |
Herbicide Resistance and Management Strategies in the Context of Propham
Mechanisms of Herbicide Resistance to Propham
Herbicide resistance in weeds is broadly categorized into two primary types: target-site resistance (TSR) and non-target-site resistance (NTSR). uv.mx Although specific instances in weeds for this compound are not widely documented, resistance would likely evolve through one or both of these general pathways.
Target-Site Resistance (TSR)
Target-site resistance occurs when a genetic mutation alters the herbicide's binding site within the plant, rendering the herbicide ineffective. growiwm.orgsyngenta.ca this compound's mode of action is the inhibition of microtubule assembly, a critical process for cell division (mitosis). unl.edu It belongs to the HRAC Group K2 and WSSA Group 23. The herbicide binds to tubulin proteins, preventing them from polymerizing into functional microtubules.
A mutation in the gene that codes for tubulin could alter the protein's structure, preventing this compound from binding effectively. This allows the plant's cells to continue to divide and grow even in the presence of the herbicide. For example, resistance to dinitroaniline herbicides, which also inhibit microtubule assembly, has been linked to point mutations in the gene encoding α-tubulin. unl.edu A similar mechanism is a plausible pathway for the development of target-site resistance to this compound. Another form of TSR is the over-expression of the target protein, where the plant produces so much of the target enzyme that the herbicide cannot inhibit it all. syngenta.ca
Non-Target-Site Resistance (NTSR)
Non-target-site resistance involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. uv.mx This is often a more complex form of resistance and can confer cross-resistance to herbicides with different modes of action. nih.govnih.gov
Key NTSR mechanisms include:
Enhanced Metabolism: This is one of the most common forms of NTSR. agriculture.com Resistant plants can rapidly metabolize, or break down, the herbicide into non-toxic substances before it can reach the target site. ksu.eduwisc.edu This detoxification is typically carried out by families of enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govksu.edu A weed population could theoretically evolve the ability to produce higher levels of these enzymes, allowing it to survive this compound application.
Reduced Absorption or Translocation: Resistance can occur if the weed's leaf structure changes to absorb less herbicide or if the plant's internal systems are less effective at moving the herbicide to its site of action in the growing points. wisc.edu
Sequestration: In this mechanism, the herbicide is transported and stored in a part of the cell, such as the vacuole, where it cannot cause harm. wisc.edu
| Resistance Type | Specific Mechanism | Description |
|---|---|---|
| Target-Site Resistance (TSR) | Altered Target Site | A mutation in the tubulin gene changes the shape of the protein, preventing this compound from binding. |
| Target-Site Resistance (TSR) | Target Site Over-expression | The plant produces excessive amounts of the tubulin protein, overwhelming the herbicide. |
| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism | The weed rapidly detoxifies this compound using enzymes like P450s or GSTs. nih.govksu.edu |
| Non-Target-Site Resistance (NTSR) | Reduced Translocation/Absorption | Less this compound is absorbed by the plant or moved to the site of action. wisc.edu |
| Non-Target-Site Resistance (NTSR) | Sequestration | This compound is isolated in cellular compartments where it cannot inhibit mitosis. wisc.edu |
Evolution of Resistance in Weed Populations
The evolution of herbicide resistance is a classic example of natural selection. Within any large weed population, a few individuals may naturally possess genes that confer some level of resistance to an herbicide, even before it is first applied.
The process unfolds as follows:
Initial Application: An herbicide like this compound is applied, effectively controlling the vast majority of the susceptible weed population.
Selection Pressure: The few naturally resistant individuals survive and reproduce. grdc.com.au The repeated and continuous use of the same herbicide or herbicides with the same mode of action creates intense selection pressure, favoring these resistant biotypes. unl.edu
Inheritance: The resistance traits are passed on to the offspring.
Population Shift: Over several generations of continued herbicide use, the proportion of resistant individuals in the weed population increases until the herbicide is no longer effective at controlling it. gov.on.ca
The speed at which resistance evolves is influenced by several factors, including the initial frequency of resistance genes in the weed population, the genetic diversity of the weed species, and the intensity of the herbicide use. nih.govresearchgate.net While specific cases of this compound resistance evolution are not widely reported, this fundamental evolutionary process poses a potential threat to its long-term utility. nih.gov
Research on Management Strategies for this compound-Resistant Weeds
Given the limited documented cases of this compound-resistant weeds, research has not focused on specific management strategies for them. However, extensive research into managing herbicide resistance in general provides a robust framework of best practices that are directly applicable to preventing or managing potential this compound resistance. These strategies are centered around the principles of Integrated Weed Management (IWM). grdc.com.au
Key IWM Strategies to Mitigate Resistance:
Herbicide Rotation and Mixtures: The cornerstone of resistance management is to avoid the repeated use of a single herbicide mode of action. croplife.org.au Growers should rotate this compound (Group 23/K2) with herbicides from different mode of action groups. gov.on.ca Using tank mixtures of herbicides with different modes of action that are both effective against the target weed can also delay the evolution of resistance. gov.on.capesticidestewardship.org
Cultural Practices: These methods aim to create an environment that favors the crop over the weeds.
Crop Rotation: Rotating crops allows for the rotation of different herbicides and cultivation practices, disrupting the life cycle of weeds. gov.on.ca
Cover Crops: Planting cover crops can suppress weed growth through competition and allelopathy, reducing the reliance on herbicides. unl.edu
Competitive Cultivars: Using crop varieties that are more competitive with weeds can reduce weed pressure. croplife.org.au
Mechanical and Physical Control: Incorporating practices like tillage or cultivation can help manage weeds and reduce the selection pressure from herbicides. croplife.org.au
Monitoring and Scouting: Regularly scouting fields helps in the early detection of weed control failures, allowing for timely intervention before a resistant population becomes established. grdc.com.au
| Strategy Category | Specific Tactic | Principle |
|---|---|---|
| Chemical | Rotate Herbicide Modes of Action | Avoids continuous selection pressure from the same mechanism of action. croplife.org.au |
| Chemical | Use Tank Mixes | Multiple modes of action target the weed, making it less likely for an individual to survive. pesticidestewardship.org |
| Cultural | Crop Rotation | Diversifies weed management practices and disrupts weed life cycles. gov.on.ca |
| Cultural | Cover Cropping | Suppresses weed emergence and growth, reducing herbicide dependency. unl.edu |
| Mechanical | Tillage/Cultivation | Provides a non-chemical method of weed control. croplife.org.au |
| Agronomic | Scouting and Record Keeping | Enables early detection of potential resistance and informs future management decisions. grdc.com.au |
By implementing these diverse and integrated strategies, the risk of developing herbicide-resistant weed populations is significantly reduced, preserving the effectiveness of valuable tools like this compound for future agricultural use. nih.govausveg.com.au
Advanced Research Directions and Emerging Areas
Propham Derivatives and Their Biological Activity
Research into this compound extends to the synthesis and evaluation of its derivatives to explore a wider range of biological activities. The modification of the this compound structure can lead to compounds with altered or novel properties. Studies on derivatives of other chemical classes, such as sulfonamides and thioureas, demonstrate how structural modifications can impact biological activity, including herbicidal effects. nih.govmdpi.comresearchgate.net While specific detailed research findings on the biological activity of a broad range of this compound derivatives are not extensively detailed in the provided search results, the principle of exploring derivatives for varied biological actions is a common approach in chemical and biological research. For instance, deuterated this compound (this compound-d5) is a related compound used in research, indicating interest in modified forms of this compound. nih.gov
Integration of Omics Technologies in this compound Research
The integration of omics technologies offers a comprehensive approach to studying the effects of compounds on biological systems at a large scale. Omics disciplines, including genomics, transcriptomics, proteomics, and metabolomics, provide global insights into the genetic material, gene expression, proteins, and metabolites within an organism. humanspecificresearch.orguninet.eduecetoc.org These technologies can be used to understand the molecular mechanisms of toxicological responses, identify biomarkers of exposure and effect, and predict the toxicity of chemicals. ecetoc.org While specific studies integrating omics technologies directly with this compound research are not detailed in the provided results, the application of these technologies is transforming research in various fields, including the study of how organisms respond to chemical exposures and the identification of molecular alterations. uninet.edumdpi.commdpi.com Applying omics technologies to this compound research could provide deeper insights into its interactions at the molecular level and its effects on biological pathways.
Translational Research and Regulatory Science Applications
Translational research focuses on applying basic scientific findings to practical applications, bridging the gap between laboratory discoveries and real-world uses. nih.gov Regulatory science is a crucial component of this process, focusing on developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products, including pesticides. nih.govupenn.edu
Regulatory Science Frameworks for Pesticide Evaluation
Pesticide evaluation is governed by comprehensive regulatory science frameworks established by authorities like the European Union's EFSA and the U.S. EPA. europa.euepa.gov These frameworks outline the criteria, data requirements, and methodologies used to assess the potential risks of pesticides to human health and the environment before they can be registered and placed on the market. europa.euepa.govfao.org The evaluation process involves detailed risk assessments, incorporating scientific evidence from various sources, including data submitted by pesticide producers and findings from the published scientific literature. epa.govfao.org Regulatory science frameworks are continuously updated to align with current scientific knowledge and incorporate new methodologies, including systematic review processes for evaluating scientific evidence. epa.govfao.orgnih.gov The goal is to ensure that regulatory decisions are grounded in sound, high-quality science to protect human health and the environment. epa.govrealaw.blog
Q & A
Q. What standardized experimental protocols are recommended for evaluating Propham’s herbicidal efficacy in controlled environments?
To assess this compound’s efficacy, employ a randomized block design with replicates to minimize environmental variability. Use concentrations ranging from 0.1–5.0 mg/L, applied to target plant species (e.g., Arabidopsis thaliana), and measure inhibition rates over 14 days. Include negative controls (solvent-only treatments) and calibrate application methods (foliar vs. soil drench) to ensure reproducibility. Data should be analyzed using ANOVA with post-hoc Tukey tests to compare treatment effects .
Q. How can researchers validate this compound’s stability in environmental matrices like soil and water using HPLC-MS?
Prepare spiked soil/water samples at known concentrations (e.g., 1–100 ppm) and extract using solid-phase extraction (SPE) for water or QuEChERS for soil. Validate method accuracy via recovery rates (70–120%), precision (RSD <15%), and limits of detection (LOD <0.01 ppm). Use a C18 column with a mobile phase of acetonitrile:water (70:30) and monitor degradation products (e.g., N-phenylpropanamide) at 254 nm. Include a matrix-matched calibration curve to account for interferences .
Advanced Research Questions
Q. How can contradictory findings about this compound’s degradation kinetics in studies with varying soil pH be systematically resolved?
Conduct a meta-analysis of existing studies to identify confounding variables (e.g., organic matter content, microbial activity). Design controlled experiments with soils adjusted to pH 4–8 using CaCO₃ or H₂SO₄. Measure this compound half-life (t₁/₂) under standardized moisture (20% w/w) and temperature (25°C) conditions. Apply kinetic modeling (e.g., first-order decay) and use multivariate regression to isolate pH effects. Cross-validate results with isotopic labeling (e.g., ¹⁴C-Propham) to track mineralization pathways .
Q. What computational methods are effective in predicting this compound’s off-target interactions with plant enzymes?
Use molecular docking (e.g., AutoDock Vina) to screen this compound against non-target enzyme structures (e.g., acetolactate synthase). Validate binding affinities with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-receptor complexes. Compare results with experimental enzyme inhibition assays (IC₅₀ values). Integrate cheminformatics tools (e.g., SwissADME) to predict bioavailability and metabolism, highlighting risks of unintended phytotoxicity .
Q. How can multi-omics approaches elucidate this compound’s mode of action in resistant weed species?
Combine transcriptomics (RNA-seq) and metabolomics (LC-QTOF-MS) to profile gene expression and metabolite shifts in resistant vs. susceptible biotypes. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes linked to detoxification pathways (e.g., cytochrome P450s). Validate candidates via CRISPR knockouts and measure this compound sensitivity. Correlate findings with enzyme activity assays (e.g., glutathione S-transferase) to map resistance mechanisms .
Methodological Considerations for Data Analysis
Q. What statistical frameworks are optimal for reconciling dose-response variability in this compound toxicity studies?
Apply non-linear regression models (e.g., log-logistic curves) to fit dose-response data. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC₅₀ values. For heterogeneous datasets, employ mixed-effects models to account for random variables (e.g., plant growth stage). Include sensitivity analyses to test assumptions of normality and homogeneity of variance .
Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence under field conditions?
Implement a split-plot design with repeated measures over 12 months. Monitor this compound residues in soil cores (0–30 cm depth) using LC-MS/MS at 30-day intervals. Measure covariates (rainfall, microbial biomass) to adjust for seasonal variability. Use geospatial tools (GIS) to map spatial degradation patterns and identify hotspots of accumulation .
Tables for Hypothetical Data Reporting
Table 1: Example parameters for this compound stability analysis in soil.
| pH | Organic Matter (%) | t₁/₂ (days) | Degradation Product (%) |
|---|---|---|---|
| 5.0 | 2.1 | 28.3 ± 3.2 | 12.7 ± 1.8 |
| 6.5 | 3.4 | 45.6 ± 4.1 | 8.9 ± 1.2 |
| 8.0 | 1.8 | 15.4 ± 2.7 | 18.3 ± 2.4 |
Table 2: Molecular docking scores for this compound against plant enzymes.
| Enzyme | Binding Affinity (kcal/mol) | Active Site Residues |
|---|---|---|
| Acetolactate synthase | -7.9 | Leu375, Arg377 |
| Glutathione reductase | -6.2 | Cys102, His178 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
